molecular formula C9H12O2 B3332230 (S)-2-Phenoxypropan-1-OL CAS No. 87860-35-3

(S)-2-Phenoxypropan-1-OL

Cat. No.: B3332230
CAS No.: 87860-35-3
M. Wt: 152.19 g/mol
InChI Key: LOJHHQNEBFCTQK-QMMMGPOBSA-N
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Description

(S)-2-Phenoxypropan-1-OL is a chiral secondary alcohol characterized by a phenoxy group attached to the second carbon of a propanol backbone. Its stereochemistry (S-configuration) and functional groups confer unique physicochemical and biological properties.

Properties

IUPAC Name

(2S)-2-phenoxypropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJHHQNEBFCTQK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87860-35-3
Record name 2-Phenoxypropanol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087860353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PHENOXYPROPANOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG68W45NDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Phenoxypropan-1-OL typically involves the enantioselective reduction of 2-Phenoxypropanone. One common method is the use of chiral catalysts or enzymes to achieve the desired enantiomeric excess. For instance, asymmetric reduction using chiral borane reagents or biocatalysts like alcohol dehydrogenases can be employed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the desired enantiomer. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenoxypropan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-Phenoxypropanone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: It can be reduced to 2-Phenoxypropan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: 2-Phenoxypropanone.

    Reduction: 2-Phenoxypropan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Preservative in Medications
(S)-2-Phenoxypropan-1-OL is commonly used as a preservative in pharmaceutical formulations. Its antimicrobial properties help prevent microbial contamination, thus enhancing the stability and safety of medications. Studies have shown that it effectively inhibits the growth of bacteria and fungi, making it a valuable ingredient in both over-the-counter and prescription drugs .

Solvent for Active Ingredients
In addition to its role as a preservative, this compound serves as a solvent for various active pharmaceutical ingredients (APIs). Its ability to dissolve hydrophobic compounds improves the bioavailability and efficacy of these drugs .

Cosmetic and Personal Care Products

Preservative and Antimicrobial Agent
The compound is widely utilized in cosmetics and personal care products such as lotions, shampoos, and deodorants. Its antimicrobial properties not only extend the shelf life of these products but also ensure their safety by preventing microbial growth .

Stabilizer in Formulations
this compound acts as a stabilizer in cosmetic formulations, ensuring consistency and enhancing the performance of other ingredients. This dual functionality makes it a preferred choice for formulators aiming for high-quality products .

Industrial Applications

Solvent in Pesticide Formulations
In agriculture, this compound is employed as a solvent in pesticide formulations. It aids in dissolving and stabilizing active ingredients, thereby improving the effectiveness of pest control products .

Metal Cleaning Agent
Due to its solvent properties, this compound is also used in cleaning agents for metal surfaces. It helps remove contaminants such as grease and dirt, making it valuable in industrial cleaning applications .

Environmental Applications

Biodegradability
One of the significant advantages of this compound is its biodegradability. This property makes it an environmentally friendly alternative to many synthetic preservatives and solvents that may accumulate in the environment .

Microbial Degradation Studies
Research has been conducted on the degradation of this compound by microorganisms in various soil types. These studies indicate its potential for safe environmental use, as it can be effectively broken down by natural microbial processes .

Case Study 1: Efficacy as an Antimicrobial Agent

A study published in Applied Microbiology demonstrated that this compound significantly reduced microbial counts in cosmetic formulations over a six-month period. The findings highlighted its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, supporting its use as a preservative in personal care products .

Case Study 2: Use in Pesticide Formulations

Research conducted by agricultural chemists showed that incorporating this compound into pesticide formulations enhanced the solubility and stability of active ingredients. Field trials indicated improved pest control efficacy compared to formulations without this compound, suggesting its importance in agricultural applications .

Summary Table of Applications

Application AreaSpecific UsesBenefits
PharmaceuticalsPreservative, solventEnhances stability and bioavailability
CosmeticsPreservative, antimicrobial agentExtends shelf life, ensures product safety
AgricultureSolvent in pesticidesImproves efficacy of pest control formulations
Industrial CleaningMetal cleaning agentEffectively removes contaminants
Environmental ScienceBiodegradable solventReduces environmental impact

Mechanism of Action

The mechanism of action of (S)-2-Phenoxypropan-1-OL largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events. For instance, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with (S)-2-Phenoxypropan-1-OL but differ in substituents, stereochemistry, or functional groups:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) LogP Solubility Biological Activity
This compound Phenoxy (C₆H₅O⁻) C₉H₁₂O₂ 152.19 (estimated) ~1.5* Moderately soluble Not reported in evidence
(S)-2-Amino-1,1-diphenylpropan-1-ol Amino (-NH₂), diphenyl C₁₅H₁₇NO 227.31 (reported) 2.8† Low aqueous solubility Research use (safety concerns)
(S)-2-Aminopropan-1-ol Amino (-NH₂) C₃H₉NO 75.11 -1.2‡ Highly soluble Precursor for drug synthesis
(S)-3-(Benzyloxy)-2-methylpropan-1-ol Benzyloxy (C₆H₅CH₂O⁻), methyl branch C₁₁H₁₆O₂ 180.24 2.1§ Low solubility No reported activity
(S)-2-Amino-3-phenylpropan-1-ol Amino (-NH₂), phenyl C₉H₁₃NO 151.21 1.08¶ 5.61 mg/mL (ESOL) Potential CNS applications

*Estimated via XLOGP3; †From analogous diphenyl compounds ; ‡Calculated via iLOGP ; §Predicted via SILICOS-IT ; ¶Consensus LogP .

Physicochemical Properties

  • Lipophilicity: this compound exhibits moderate lipophilicity (LogP ~1.5), comparable to benzyloxy-substituted analogs (LogP 2.1 for (S)-3-(benzyloxy)-2-methylpropan-1-ol) . Amino-substituted derivatives (e.g., (S)-2-aminopropan-1-ol) show lower LogP (-1.2), enhancing aqueous solubility .
  • Stereochemical Influence: The S-configuration in (S)-2-Amino-3-phenylpropan-1-ol improves receptor binding specificity, suggesting similar stereochemical advantages for this compound in target interactions .

Key Research Findings and Gaps

  • Unresolved Questions: Direct data on this compound’s toxicity, metabolic stability, and in vivo efficacy are absent in the evidence. Further studies should prioritize these areas.

Biological Activity

(S)-2-Phenoxypropan-1-OL, also known as 1-phenoxy-2-propanol, is an organic compound characterized by its secondary alcohol structure and the presence of a phenoxy group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial properties, potential therapeutic applications, and its role in various industrial applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12O2, with a molecular weight of approximately 156.19 g/mol. Its structure includes a propanol backbone with a phenoxy group attached to the second carbon, which contributes to its unique chemical behavior.

PropertyValue
Molecular FormulaC9H12O2
Molecular Weight156.19 g/mol
StructureSecondary Alcohol

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it valuable in various applications such as cosmetics and pharmaceuticals. Its mechanisms of action include:

  • Membrane Disruption : The compound can insert itself into microbial membranes, causing structural changes that increase permeability and lead to leakage of cellular contents.
  • Enzyme Inhibition : It interferes with critical enzymatic systems within microorganisms, disrupting energy production and cell division.
  • Protein Synthesis Interference : By affecting ribosomal function, this compound can inhibit protein synthesis, further hindering microbial growth.
  • Metal Ion Sequestering : This compound may act as a chelating agent, binding essential metal ions required for metabolic processes in microbes.

These mechanisms collectively contribute to its efficacy as a preservative and antimicrobial agent across various industries .

Therapeutic Potential

Recent studies have explored the potential therapeutic applications of this compound beyond its antimicrobial properties. For instance:

  • Neuroprotective Effects : Research indicates that compounds bearing phenoxy groups can exhibit neuroprotective effects in preclinical models of neurodegenerative diseases .
  • Antiproliferative Activity : Some derivatives of phenoxy compounds have shown significant antiproliferative activity against cancer cell lines, suggesting that this compound may have similar potential .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that formulations containing this compound effectively inhibited the growth of various pathogenic microorganisms, supporting its use as a preservative in cosmetic products.
  • Cytotoxicity in Cancer Cells : In vitro studies indicated that certain phenoxy derivatives exhibited cytotoxic effects on ovarian and breast cancer cell lines, with IC50 values significantly lower than standard chemotherapeutic agents .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of phenoxy compounds showed promise in reducing neuronal damage in models of oxidative stress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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